molecular formula C22H17FN4O2 B2774112 (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea CAS No. 899728-60-0

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea

Cat. No.: B2774112
CAS No.: 899728-60-0
M. Wt: 388.402
InChI Key: CPHUPKACHPLJRZ-LHLOQNFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a synthetically designed quinazolinone-urea hybrid compound of high interest in medicinal chemistry and drug discovery research. The core quinazolinone scaffold is recognized as a privileged structure in pharmacology, known for its ability to interact with a variety of biological targets . This particular molecule integrates the quinazolinone core with a 2-fluorophenylurea moiety, a combination that may enhance its potential as a key intermediate or lead compound for the development of novel therapeutic agents. Researchers can investigate this compound for a wide spectrum of bioactivities, based on the known profiles of similar structures. Quinazolinone derivatives have been extensively studied and reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities, among others . The presence of the urea functional group can contribute to hydrogen bonding interactions with enzymatic targets, which is a valuable feature in the design of enzyme inhibitors. This reagent is provided For Research Use Only and is intended for use in laboratory investigations, such as in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities.

Properties

CAS No.

899728-60-0

Molecular Formula

C22H17FN4O2

Molecular Weight

388.402

IUPAC Name

1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(2-fluorophenyl)urea

InChI

InChI=1S/C22H17FN4O2/c23-17-11-5-7-13-19(17)24-21(28)26-20-16-10-4-6-12-18(16)25-22(29)27(20)14-15-8-2-1-3-9-15/h1-13H,14H2,(H2,24,26,28)

InChI Key

CPHUPKACHPLJRZ-LHLOQNFPSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N4O3C_{23}H_{20}N_{4}O_{3} with a molecular weight of 400.4 g/mol. The structure features a dihydroquinazolinone core with benzyl and fluorophenyl substituents, which are significant for its biological activity.

PropertyValue
Molecular FormulaC23H20N4O3
Molecular Weight400.4 g/mol
CAS Number899728-58-6

Synthesis

The synthesis of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea typically involves the reaction of appropriate benzyl and urea derivatives under controlled conditions. Various methods have been reported in literature, including microwave-assisted synthesis, which enhances yield and reduces reaction time.

Antitumor Activity

Recent studies have indicated that compounds related to this structure exhibit significant antitumor properties. For instance, a series of 3-benzyl-substituted quinazolinones demonstrated broad-spectrum antitumor activity with mean GI50 values ranging from 7.24 to 14.12 µM, outperforming standard chemotherapeutics like 5-FU (GI50 = 22.60 µM) .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. For example, it may inhibit specific kinases involved in cancer proliferation pathways. The mechanism of action includes:

  • Enzyme Inhibition : Targeting specific kinases or enzymes critical for tumor growth.
  • Receptor Binding : Interacting with cell surface receptors to modulate cellular signaling.

In vitro studies have reported that related compounds can reduce GSK-3β activity significantly at concentrations as low as 1 µM .

Antimicrobial Activity

Compounds within this chemical class also exhibit antimicrobial properties against various bacterial strains. The structure's ability to interact with bacterial enzymes contributes to this activity .

Case Studies

  • Antitumor Efficacy : A study evaluated a derivative of the compound against several cancer cell lines, reporting notable cytotoxic effects with IC50 values significantly lower than those of existing treatments .
  • Mechanism Exploration : Another investigation focused on the binding affinity of the compound to specific kinase targets using molecular docking studies, revealing a strong interaction profile that supports its potential as an anticancer agent .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the quinazolinone structure. For instance, a series of 3-benzyl-substituted quinazolinones demonstrated significant in vitro antitumor activity, with some derivatives exhibiting mean GI50 values significantly lower than the standard chemotherapy agent 5-Fluorouracil (5-FU) . The specific compound (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is hypothesized to exhibit similar mechanisms through enzyme inhibition and receptor modulation.

Anti-inflammatory Properties

The incorporation of a fluorophenyl group into the quinazolinone structure has been linked to enhanced anti-inflammatory activity. Research indicates that compounds with such modifications can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The design of this compound suggests potential efficacy in treating inflammatory diseases.

Case Study 1: Antitumor Evaluation

A study involving the synthesis and evaluation of various benzyl-substituted quinazolinones showed that certain derivatives exhibited potent antitumor activity with GI50 values ranging from 7.24 µM to 14.12 µM, outperforming traditional agents like 5-FU . The structural similarity of these compounds to (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea suggests that it may possess comparable efficacy.

Case Study 2: COX Inhibition

In a separate investigation focusing on novel pyrazole integrated benzophenones, compounds exhibiting similar structural characteristics demonstrated significant COX-II inhibition . The findings suggest that (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea could also be explored for its anti-inflammatory properties through COX inhibition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea?

  • Methodology :

  • Stepwise functionalization : Begin with the synthesis of the quinazolinone core via cyclization of anthranilic acid derivatives with benzylamine, followed by oxidation to introduce the 2-oxo group. The (E)-configured urea linkage is formed via condensation of 2-fluorophenyl isocyanate with the quinazolinone intermediate under controlled pH (6–7) and anhydrous conditions (e.g., THF, 0°C to room temperature) to minimize isomerization .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the stereoisomerically pure product.

Q. How is the structural identity of this compound validated in academic research?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., deshielded NH protons at δ 9–11 ppm for urea; aromatic protons in the 2-fluorophenyl group at δ 7.1–7.8 ppm).
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₈FN₃O₂: 376.1423; observed: 376.1425).
  • X-ray crystallography : Grow single crystals via slow evaporation (acetonitrile/methanol). Refine using SHELXL (space group, displacement parameters) to confirm the (E)-configuration and hydrogen-bonding network .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity and yield during urea linkage formation?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to assess reaction kinetics. DMSO may stabilize transition states, improving (E)-selectivity .
  • Catalysis : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate isocyanate-quinazolinone coupling. Monitor by TLC or in situ IR for urea C=O stretch (~1680 cm⁻¹).
  • Data analysis : Use a factorial design (temperature, solvent, catalyst) to model yield/stereoselectivity. Example optimization results:
ConditionYield (%)(E):(Z) Ratio
THF, 0°C, no catalyst623:1
DMSO, RT, ZnCl₂858:1

Q. What strategies resolve contradictions in crystallographic data, such as disorder in the benzyl group?

  • Methodology :

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7 Å) to improve signal-to-noise ratios.
  • Refinement : In SHELXL, apply restraints (DFIX, SIMU) for disordered regions. Validate using ADDSYM/PLATON to check for missed symmetry .
  • Hydrogen bonding : Perform graph-set analysis (e.g., Etter’s rules) to identify motifs (e.g., R₂²(8) urea dimer). Discrepancies in H-bond distances (>0.1 Å vs. DFT calculations) may indicate refinement artifacts .

Q. How does the 2-fluorophenyl substituent influence biological activity compared to analogs?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., 2-chlorophenyl, thiophen-2-yl) and compare IC₅₀ values in enzyme assays (e.g., kinase inhibition).
  • Computational modeling : Dock the fluorophenyl moiety into hydrophobic pockets of target proteins (PDB: 4XC3) using AutoDock Vina. The fluorine’s electronegativity may enhance binding via C-F···H-N interactions .
  • Data example :
SubstituentIC₅₀ (nM)LogP
2-Fluorophenyl12 ± 1.53.2
Thiophen-2-yl45 ± 3.22.8
Phenyl85 ± 5.13.5

Specialized Technical Questions

Q. What advanced spectroscopic techniques characterize tautomerism in the quinazolinone core?

  • Methodology :

  • VT-NMR : Acquire ¹H NMR spectra in DMSO-d₆ from 25°C to 80°C. Line broadening at NH protons suggests tautomeric exchange (keto-enol equilibrium).
  • Solid-state ¹³C CP/MAS NMR : Compare chemical shifts of carbonyl carbons (C=O at ~170 ppm vs. enolic C-OH at ~160 ppm) .

Q. How do hydrogen-bonding patterns in the crystal lattice affect solubility and stability?

  • Methodology :

  • Hirshfeld surface analysis : Use CrystalExplorer to map close contacts. Dominant H-bond donors (urea NH) and acceptors (quinazolinone O) create a 3D network, reducing solubility in non-polar solvents .
  • Stability testing : Store crystals under 40°C/75% RH for 28 days. PXRD post-storage shows no polymorphic transitions if H-bonds are robust.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.